

4-Chloro-3-Fluorobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-3-Fluorobenzaldehyde

Cat. No.: B1349764

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An In-Depth Technical Guide on 4-Chloro-3-Fluorobenzaldehyde

This guide provides essential information on the chemical properties of **4-Chloro-3-Fluorobenzaldehyde**, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and agrochemical industries.

Core Chemical Data

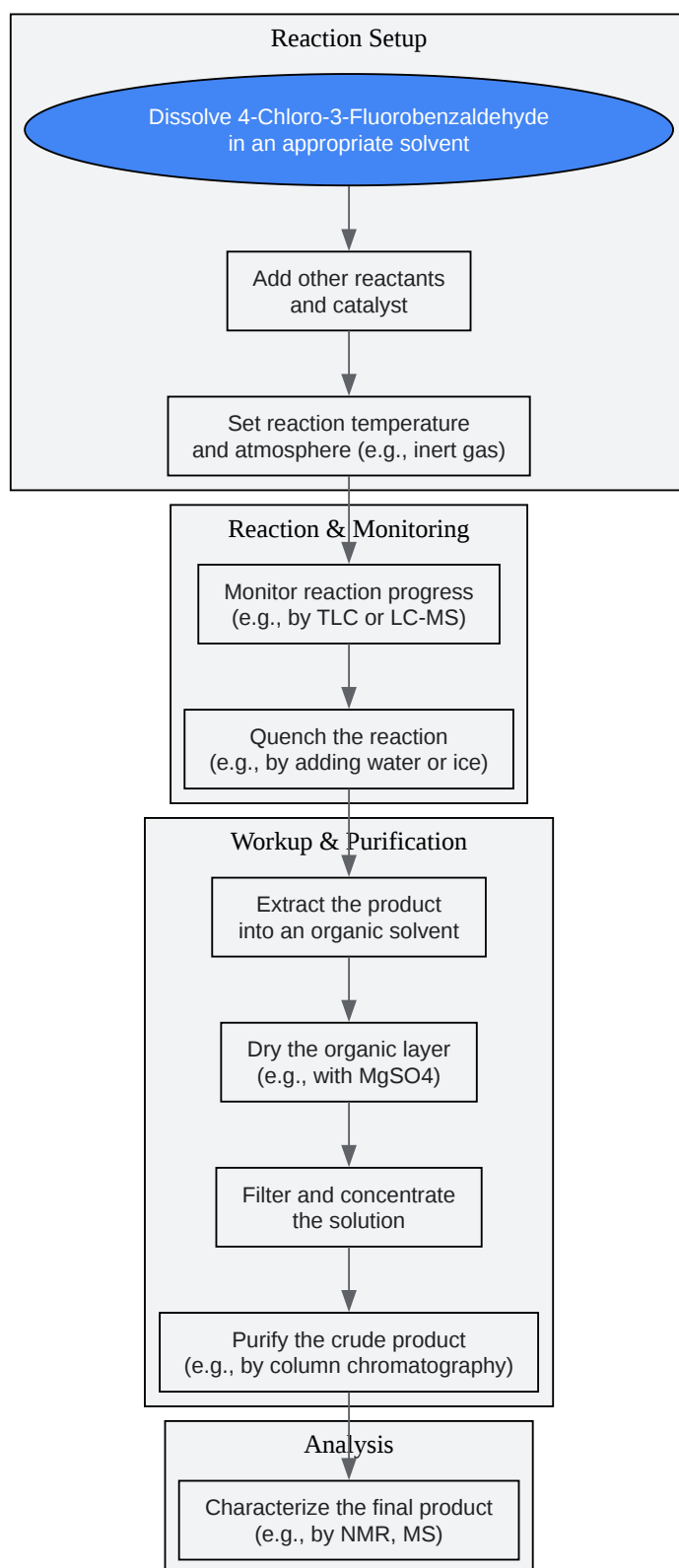
4-Chloro-3-Fluorobenzaldehyde is a halogenated aromatic aldehyde.^[1] Its molecular structure is characterized by a benzaldehyde ring substituted with both a chlorine and a fluorine atom.^[1] This substitution pattern imparts specific reactivity that is valuable in complex organic synthesis.^[1]

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers and drug development professionals.

Property	Value
Molecular Formula	C7H4ClFO[2][3][4]
Molecular Weight	158.56 g/mol [2][3][4]
CAS Number	5527-95-7[3][4]
Appearance	White to light yellow or light orange powder/crystal[2]
Melting Point	46-50 °C[2]

Experimental Protocols

Detailed experimental protocols involving **4-Chloro-3-Fluorobenzaldehyde** are highly specific to the intended reaction. However, a general experimental workflow for a typical synthetic application, such as its use as a building block in the synthesis of more complex molecules, can be outlined.

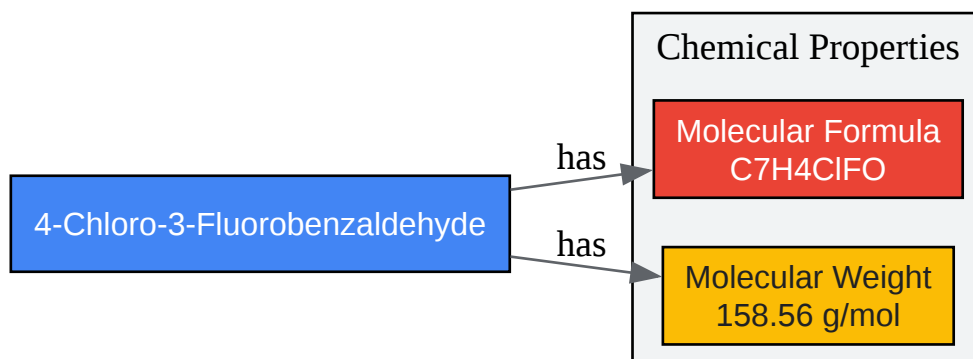


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A generalized experimental workflow for synthetic applications.

Logical Relationships

The chemical identity of **4-Chloro-3-Fluorobenzaldehyde** is defined by its molecular formula and weight, which are fundamental to its properties and applications.



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Relationship between compound name and its core properties.

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